molecular formula C25H19FN4O2S2 B3002306 3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034461-41-9

3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B3002306
CAS RN: 2034461-41-9
M. Wt: 490.57
InChI Key: XWXKVEHNABOQLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives has been explored in various studies. In one approach, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized through a sulfur arylation reaction . Another study reported the alkylation of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents, leading to various 2-alkylthio derivatives . These methods demonstrate the versatility of quinazolin-4(3H)-one chemistry in generating a diverse array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using Raman analysis and single-crystal X-ray diffraction. The compound crystallized in the monoclinic system with space group P21/c and exhibited anisotropic refinement for non-hydrogen atoms, with hydrogen atoms placed theoretically . This detailed structural analysis is crucial for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

The reactivity of quinazolin-4(3H)-one derivatives has been demonstrated through various chemical transformations. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with hydrazine hydrate led to the formation of hydrazide derivatives, which could be further converted into pyrazoles and pyrazolones . These reactions highlight the potential of quinazolin-4(3H)-one derivatives to undergo chemical modifications, enabling the synthesis of a wide range of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their empirical formula, crystal system, space group, and unit cell parameters. For example, the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has a monoclinic crystal system with specific unit cell parameters and a volume of 1524.42 A^3 . These properties are essential for the identification and characterization of the compounds and can influence their biological activity and stability.

Biological Activities and Case Studies

The synthesized quinazolin-4(3H)-one derivatives have been evaluated for their biological activities. The antibacterial evaluation of the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one showed activity against some bacterial strains . Additionally, novel quinolone derivatives with an 1,3,4-oxadiazole ring were synthesized and tested as anti-HIV agents, with some compounds exhibiting good anti-HIV activity . These studies provide a foundation for further development and optimization of quinazolin-4(3H)-one derivatives as potential therapeutic agents.

Scientific Research Applications

Antimicrobial Activities

Quinazolinone derivatives, including compounds structurally similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrated significant antimicrobial activities, with some compounds showing better inhibitory effects against certain bacteria and fungi than commercial bactericides and fungicides (Yan et al., 2016). Furthermore, another study synthesized and screened quinazolinone derivatives for antibacterial and antifungal activities, revealing that the addition of a styryl moiety at the second position of 4(3H) quinazolinone enhanced biological activity (Gupta et al., 2008).

Analgesic and Anti-Inflammatory Activities

Quinazolinone derivatives linked with 1,3,4-oxadiazole have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies have shown that certain derivatives exhibit potent analgesic and anti-inflammatory effects, suggesting their potential application in the development of new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antihistaminic Agents

Quinazolinone compounds have also been investigated for their H1-antihistaminic activity. A study involving the synthesis of novel quinazolinone derivatives for H1-antihistaminic agents showed significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting low sedation compared to standard drugs (Alagarsamy & Parthiban, 2013).

Anticancer Activity

Research has also explored the anticancer potential of quinazolinone derivatives. For instance, a study evaluated the antimicrobial and anticancer properties of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, identifying compounds with notable antimicrobial and anticancer effectiveness (Deep et al., 2013).

Anti-HIV Activity

Quinolone derivatives with an 1,3,4-oxadiazole ring have been synthesized and assessed for anti-HIV activity. Some analogues inhibited HIV-1 replication in cell culture, suggesting their potential as new anti-HIV agents (Parizadeh et al., 2018).

Future Directions

Future research on this compound could involve further investigation of its synthesis and characterization, as well as exploration of its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXKVEHNABOQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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